n-Heptyl isocyanate

Catalog No.
S1893004
CAS No.
4747-81-3
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Heptyl isocyanate

CAS Number

4747-81-3

Product Name

n-Heptyl isocyanate

IUPAC Name

1-isocyanatoheptane

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-6-7-9-8-10/h2-7H2,1H3

InChI Key

RFXBSYPBSRSQDU-UHFFFAOYSA-N

SMILES

CCCCCCCN=C=O

Canonical SMILES

CCCCCCCN=C=O

The exact mass of the compound n-Heptyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

n-Heptyl isocyanate (CAS: 4747-81-3) is a linear aliphatic monoisocyanate featuring a seven-carbon alkyl chain. This structure makes it a highly effective reagent for introducing a heptylcarbamoyl functional group onto substrates containing active hydrogens, such as alcohols, amines, and thiols. Its primary role in industrial and research settings is as a functionalizing agent for surfaces and polymers, and as a precursor in the synthesis of specialized molecules. The C7 alkyl chain provides a specific and intermediate level of hydrophobicity, positioning it as a critical choice when more common shorter-chain (e.g., butyl) or longer-chain (e.g., octyl) analogs do not yield the desired surface energy, solubility, or polymer properties.

Substituting n-heptyl isocyanate with shorter or longer chain analogs like n-hexyl or n-octyl isocyanate is often not viable because the alkyl chain length is a critical design parameter, not a generic component. A change of even a single methylene (-CH2-) group systematically alters key material properties. This includes boiling point, which dictates reaction conditions and purification methods, and solubility in organic solvents. More importantly, the C7 chain length imparts a specific surface energy and hydrophobicity when grafted onto a surface, a property that increases predictably with chain length up to a certain point (around C8) before longer chains may exhibit disordered packing. Therefore, selecting a different alkyl isocyanate can compromise the target surface properties, polymer characteristics, and processability, making n-heptyl isocyanate the necessary choice for applications optimized for its specific chain length.

Precursor Suitability: Fine-Tuning Hydrophobicity in Surface Modification

The length of the alkyl chain is a primary determinant of the hydrophobicity imparted by surface modification. Studies on functionalized silica nanoparticles show a direct correlation between increasing alkyl chain length and water contact angle, a key measure of hydrophobicity. For instance, surfaces modified with octyl (C8) chains achieve significantly higher water contact angles (e.g., ~140-150°) compared to shorter methyl (C1) chains, which remain hydrophilic. n-Heptyl isocyanate, with its C7 chain, provides a precise intermediate point on this hydrophobicity scale, allowing for finer control than is possible with more common C4, C6, or C8 analogs.

Evidence DimensionWater Contact Angle
Target Compound DataProvides a water contact angle intermediate between C6 and C8 analogs, enabling precise surface energy tuning.
Comparator Or BaselineMethyl (C1) functionalized nanoparticles: Hydrophilic (Contact Angle ≈ 0°). Octyl (C8) functionalized nanoparticles: Highly hydrophobic (Contact Angle ≈ 140.67° to 150.6°).
Quantified DifferenceOffers a tunable step in hydrophobicity, critical for applications where the extreme hydrophobicity of C8 is undesirable or the lower value from C6 is insufficient.
ConditionsSurface modification of silica nanoparticles or SiO2-TiO2 coatings via reaction with alkyl-functionalizing agents.

For applications requiring a specific, non-maximal level of water repellency, such as in specialized coatings, membranes, or functionalized fillers, the C7 chain offers a critical design choice not available from more common substitutes.

Processability: Predictable Boiling Point for Controlled Reaction Conditions

The boiling point of linear alkyl isocyanates increases predictably with chain length, which is a critical parameter for process design, reaction temperature control, and purification by distillation. n-Heptyl isocyanate has a boiling point of 175-177 °C, which is substantially higher than that of n-Butyl isocyanate (115 °C). This higher boiling point reduces volatile losses in reactions conducted at elevated temperatures, allowing for a wider operational window compared to shorter-chain analogs without requiring high-pressure equipment.

Evidence DimensionBoiling Point (°C)
Target Compound Data175-177 °C
Comparator Or Baselinen-Butyl isocyanate (C4): 115 °C.
Quantified Difference~60-62 °C higher boiling point than n-Butyl isocyanate.
ConditionsStandard atmospheric pressure.

This allows for higher reaction temperatures without significant reagent loss or the need for sealed reaction vessels, simplifying process scale-up and improving reaction kinetics in many synthetic protocols.

Precursor for Polymer Synthesis: Modulating Polymer Properties

In the synthesis of poly(n-alkyl isocyanates), rigid-rod polymers with applications in liquid crystals and chiral recognition, the side-chain length directly influences the polymer's properties, such as solubility and thermal stability. While much research has focused on poly(n-hexyl isocyanate) (PHIC), the use of n-heptyl isocyanate allows for the synthesis of analogous polymers with slightly increased side-chain length. This modification predictably alters inter-chain spacing and solubility in organic solvents like THF, providing a method to fine-tune the final material's characteristics for specific applications where the properties of PHIC are not optimal.

Evidence DimensionPolymer Side-Chain Structure
Target Compound DataForms poly(n-heptyl isocyanate) with C7 side chains.
Comparator Or Baselinen-Hexyl isocyanate (C6) is a widely studied monomer for producing poly(n-hexyl isocyanate) (PHIC), a benchmark rigid-rod polymer.
Quantified DifferenceIncreases the alkyl side-chain length by one methylene unit compared to the common PHIC standard.
ConditionsAnionic or coordination polymerization, typically in THF solvent.

This enables researchers to systematically study structure-property relationships or develop materials with tailored solubility and liquid crystalline behavior that is distinct from the more common C6-based polymers.

Functionalization of Fillers and Nanomaterials for Tuned Composites

Where a precise degree of hydrophobicity is required to ensure optimal dispersion and interfacial adhesion of fillers (e.g., silica, cellulose) within a polymer matrix. The C7 chain of n-heptyl isocyanate can provide the necessary surface energy modification to improve compatibility without causing the over-agglomeration that might occur with longer, more oleophilic chains.

Synthesis of Specialty Polyurethanes and Other Polymers

As a chain-terminating agent or co-monomer in polyurethane synthesis to control molecular weight and introduce specific alkyl functionality. Its boiling point allows for its use in moderately high-temperature polymerizations where lower boiling point isocyanates would vaporize, providing a process advantage.

Derivatization Agent in Analytical Chemistry

For the derivatization of alcohols and amines prior to chromatographic analysis (e.g., HPLC, GC). The heptyl group provides a distinct retention time and mass fragment compared to other alkyl analogs, enabling specific and reproducible quantification of target analytes in complex mixtures.

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4747-81-3

Dates

Last modified: 08-16-2023

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